

Application Notes: Colchicosamide as a Tool for Studying Cytoskeleton Function

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Compound of Interest

Compound Name: Colchicosamide

Cat. No.: B13729188

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The microtubule cytoskeleton is a critical regulator of numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Its dynamic nature makes it a prime target for therapeutic intervention, particularly in oncology. **Colchicosamide**, a semi-synthetic derivative of the natural product colchicine, is a valuable tool for studying the roles of microtubules in these processes. Like its parent compound, **colchicosamide** functions as a microtubule-destabilizing agent, offering a potent and specific means to probe cytoskeleton function.

Mechanism of Action

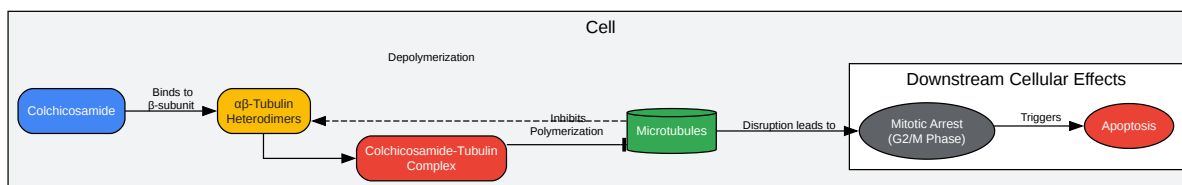
Colchicosamide exerts its biological effects by directly interacting with tubulin, the protein subunit of microtubules.^{[1][2]}

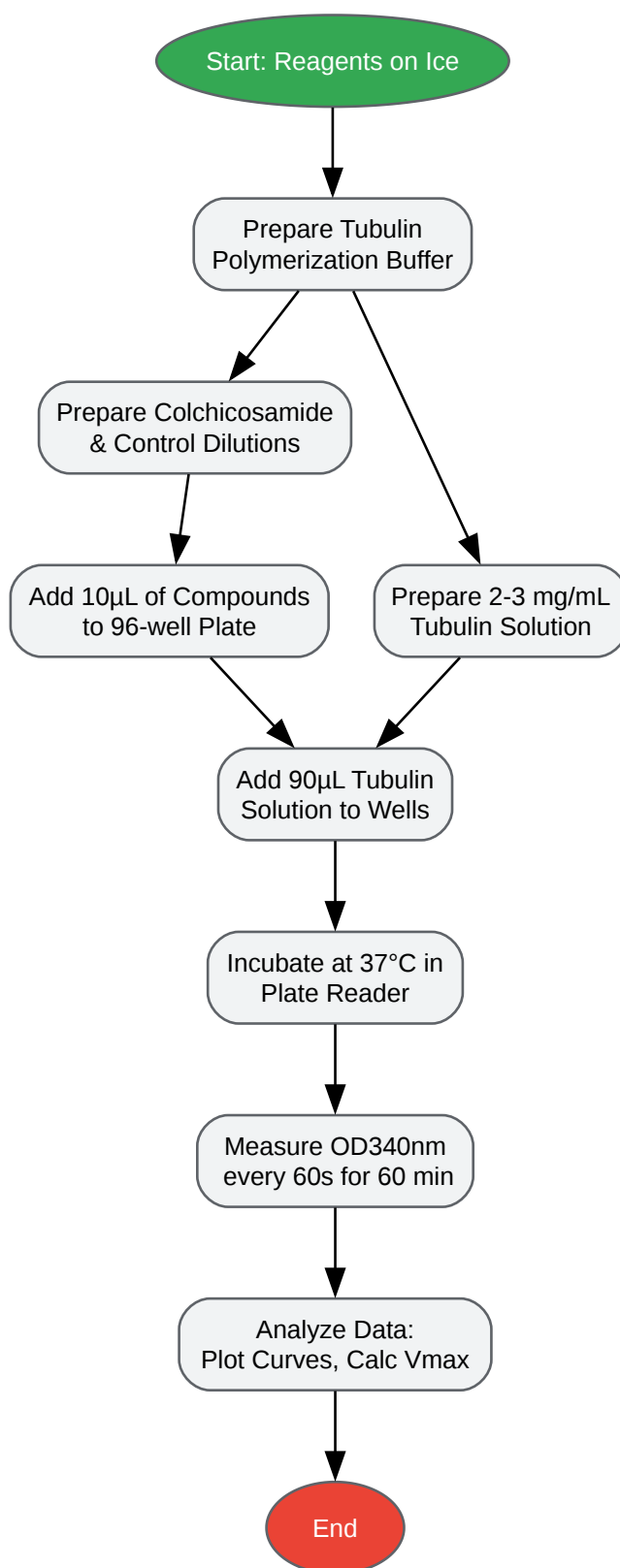
- **Binding to Tubulin:** **Colchicosamide** binds to the colchicine-binding site on β -tubulin.^[1] This binding site is located at the interface between the α - and β -tubulin subunits within the heterodimer.^{[1][3]}
- **Inhibition of Polymerization:** Upon binding, **colchicosamide** induces a conformational change in the tubulin dimer, resulting in a curved structure.^{[1][3]} This altered conformation

prevents the tubulin dimer from incorporating into the growing microtubule lattice, thereby inhibiting microtubule assembly.[1][3]

- Induction of Depolymerization: The binding of a **colchicosamide**-tubulin complex to the end of an existing microtubule can destabilize the entire polymer, leading to its rapid disassembly. [1][3] This disruption of microtubule dynamics is the primary mechanism behind its cellular effects.

The overall effect is a net loss of cellular microtubules, which leads to the arrest of the cell cycle at the G2/M phase and can ultimately trigger apoptosis.[4]





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